2,4,6-Trichlorophenyl isothiocyanate
Overview
Description
2,4,6-Trichlorophenyl isothiocyanate is a compound that can be inferred to have a complex structure involving trichlorophenyl groups, based on the related compounds discussed in the provided papers. Although the papers do not directly discuss 2,4,6-trichlorophenyl isothiocyanate, they provide insights into the chemistry of related trichlorophenyl-containing compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For example, the synthesis of a (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical was achieved through a five-stage reaction sequence, yielding new intermediate compounds . This suggests that the synthesis of 2,4,6-trichlorophenyl isothiocyanate could also involve multiple steps and careful control of reaction conditions to obtain the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to 2,4,6-trichlorophenyl isothiocyanate has been characterized by various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a triazolothiadiazole derivative was determined, showing that it crystallizes in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonding . This indicates that detailed structural analysis is crucial for understanding the properties of such compounds.
Chemical Reactions Analysis
The chemical behavior of trichlorophenyl-related compounds includes the formation of radicals, as seen in the generation of phenylaminyl radicals through PbO2 oxidation . The stability of these radicals was influenced by the substituents on the trichlorophenyl groups, with electron-donating groups decreasing stability and electron-withdrawing groups like chloro atoms increasing it . This information could be relevant when considering the reactivity of 2,4,6-trichlorophenyl isothiocyanate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing trichlorophenyl groups can be complex. For example, the magnetic susceptibility of a trichlorophenyl-containing radical was characteristic of a paramagnet with weak antiferromagnetic interactions at low temperatures . The EPR spectra and magnetic behavior provide insights into the electronic structure and magnetic properties, which are important aspects of the physical chemistry of these compounds.
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
1,3,5-trichloro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVZIOQROMOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176668 | |
Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl isothiocyanate | |
CAS RN |
22134-07-2 | |
Record name | 1,3,5-Trichloro-2-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22134-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8U86ANF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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